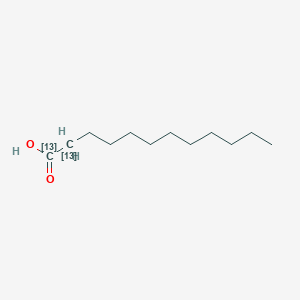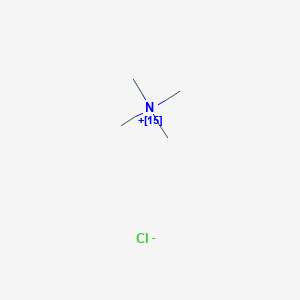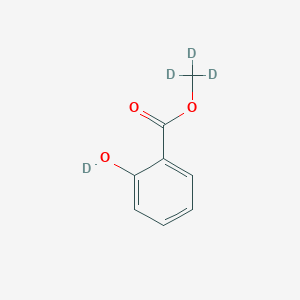
Cycloocta-1,5-diene;quinolin-8-ol;rhodium
Descripción general
Descripción
Cycloocta-1,5-diene;quinolin-8-ol;rhodium is a coordination compound that combines cycloocta-1,5-diene, quinolin-8-ol, and rhodium
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cycloocta-1,5-diene;quinolin-8-ol;rhodium can be synthesized through the reaction of rhodium chloride with cycloocta-1,5-diene and quinolin-8-ol. The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired complex.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves the use of large-scale reactors and controlled environments to ensure the purity and yield of the compound. The process may involve multiple purification steps, including recrystallization and chromatography, to obtain the final product.
Análisis De Reacciones Químicas
Types of Reactions
Cycloocta-1,5-diene;quinolin-8-ol;rhodium undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different rhodium complexes.
Reduction: Reduction reactions can lead to the formation of lower oxidation state rhodium species.
Substitution: Ligand substitution reactions can occur, where the cycloocta-1,5-diene or quinolin-8-ol ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield rhodium(III) complexes, while reduction reactions may produce rhodium(I) species.
Aplicaciones Científicas De Investigación
Cycloocta-1,5-diene;quinolin-8-ol;rhodium has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various organic reactions, such as hydrogenation, hydroformylation, and carbon-carbon coupling reactions.
Material Science: It is used in the synthesis of advanced materials with unique electronic and optical properties.
Medicinal Chemistry: The compound is investigated for its potential use in drug development and as a therapeutic agent.
Analytical Chemistry: It is employed in the development of analytical methods for detecting and quantifying various chemical species.
Mecanismo De Acción
The mechanism of action of cycloocta-1,5-diene;quinolin-8-ol;rhodium involves the coordination of the rhodium center with the cycloocta-1,5-diene and quinolin-8-ol ligands. This coordination facilitates various catalytic processes by providing a stable environment for the activation and transformation of substrates. The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparación Con Compuestos Similares
Similar Compounds
Cycloocta-1,5-diene;rhodium: This compound lacks the quinolin-8-ol ligand and has different catalytic properties.
Quinolin-8-ol;rhodium: This compound lacks the cycloocta-1,5-diene ligand and exhibits different reactivity.
Cycloocta-1,5-diene;palladium: This palladium complex has similar ligands but different metal center, leading to distinct catalytic behavior.
Uniqueness
Cycloocta-1,5-diene;quinolin-8-ol;rhodium is unique due to the combination of cycloocta-1,5-diene and quinolin-8-ol ligands with rhodium. This combination imparts specific electronic and steric properties that enhance its catalytic activity and selectivity in various chemical reactions.
Propiedades
IUPAC Name |
cycloocta-1,5-diene;quinolin-8-ol;rhodium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO.C8H12.Rh/c11-8-5-1-3-7-4-2-6-10-9(7)8;1-2-4-6-8-7-5-3-1;/h1-6,11H;1-2,7-8H,3-6H2; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKGYCCELVWWHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC=C1.C1=CC2=C(C(=C1)O)N=CC=C2.[Rh] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NORh | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60855593 | |
| Record name | cycloocta-1,5-diene;quinolin-8-ol;rhodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33409-86-8 | |
| Record name | cycloocta-1,5-diene;quinolin-8-ol;rhodium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60855593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![2-[(C-Aminocarbonimidoyl)-methylamino]acetic acid;hydrate](/img/structure/B3334099.png)


